5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1227267-09-5
VCID: VC0035873
InChI: InChI=1S/C14H10ClIN2O2S/c1-9-12(15)7-10-8-13(16)18(14(10)17-9)21(19,20)11-5-3-2-4-6-11/h2-8H,1H3
SMILES: CC1=C(C=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)I)Cl
Molecular Formula: C14H10ClIN2O2S
Molecular Weight: 432.66

5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

CAS No.: 1227267-09-5

Cat. No.: VC0035873

Molecular Formula: C14H10ClIN2O2S

Molecular Weight: 432.66

* For research use only. Not for human or veterinary use.

5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine - 1227267-09-5

Specification

CAS No. 1227267-09-5
Molecular Formula C14H10ClIN2O2S
Molecular Weight 432.66
IUPAC Name 1-(benzenesulfonyl)-5-chloro-2-iodo-6-methylpyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C14H10ClIN2O2S/c1-9-12(15)7-10-8-13(16)18(14(10)17-9)21(19,20)11-5-3-2-4-6-11/h2-8H,1H3
Standard InChI Key PGIOKFIHZFWDDX-UHFFFAOYSA-N
SMILES CC1=C(C=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)I)Cl

Introduction

Physical and Chemical Properties

The physical and chemical properties of 5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine are fundamental to understanding its behavior in various chemical and biological environments. This section explores these properties in detail.

Basic Identification Data

The compound can be identified through various standardized identifiers and descriptors used in chemical databases and literature.

PropertyValue
CAS Number1227267-09-5
Molecular FormulaC14H10ClIN2O2S
Molecular Weight432.66 g/mol
IUPAC Name1-(benzenesulfonyl)-5-chloro-2-iodo-6-methylpyrrolo[2,3-b]pyridine
PubChem Compound ID121228716

This data provides essential information for researchers seeking to identify and work with this compound .

Structural Identifiers

Modern chemical research relies on standardized identifiers to precisely describe molecular structures across different databases and research platforms.

Identifier TypeValue
Standard InChIInChI=1S/C14H10ClIN2O2S/c1-9-12(15)7-10-8-13(16)18(14(10)17-9)21(19,20)11-5-3-2-4-6-11/h2-8H,1H3
Standard InChIKeyPGIOKFIHZFWDDX-UHFFFAOYSA-N
SMILESCC1=C(C=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)I)Cl

These identifiers enable precise structural representation and facilitate computational analysis of the compound's properties and interactions .

Structural Characteristics

The structural features of 5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine play a crucial role in determining its chemical reactivity and potential biological activities.

Core Structure Analysis

The compound features a pyrrolo[2,3-b]pyridine core, which is a bicyclic heterocyclic system. This structure is also known as 7-azaindole, as it resembles indole with a nitrogen atom replacing the carbon at position 7 of the indole ring system .

The core structure is decorated with several functional groups:

  • A phenylsulfonyl group at position 1 (N-substitution)

  • An iodine atom at position 2

  • A chlorine atom at position 5

  • A methyl group at position 6

This combination of substituents creates a unique electronic environment that influences the compound's reactivity patterns .

Functional Group Analysis

  • The phenylsulfonyl group: This electron-withdrawing group affects the electronic distribution of the azaindole core, potentially activating certain positions for nucleophilic attack. It also serves as a protecting group for the pyrrole nitrogen.

  • Halogen substituents (chlorine and iodine): These atoms introduce reactivity centers for various transformations, including cross-coupling reactions. The carbon-iodine bond is particularly reactive in palladium-catalyzed coupling reactions such as Suzuki, Sonogashira, and Heck reactions.

  • The methyl group: This substituent potentially influences the compound's lipophilicity and can affect its biological properties .

Chemical Reactivity

The chemical reactivity of 5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is largely determined by its functional groups and electronic structure.

Spectroscopic Properties

Spectroscopic data is essential for compound characterization and purity assessment in research settings.

Related Compounds and Structural Analogs

Understanding the relationship between 5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and related compounds provides context for its properties and applications.

Structural Variations

Several related compounds share the pyrrolo[2,3-b]pyridine core structure but differ in their substituent patterns:

  • 5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: This compound is similar to the target molecule but has a tosyl group instead of a phenylsulfonyl group and lacks the methyl substituent at position 6.

  • Other pyrrolopyridine isomers mentioned in the search results include pyrrolo[3,2-b]pyridine and pyrrolo[2,3-c]pyridine scaffolds, which have different arrangements of the nitrogen atoms in the bicyclic system .

Functional Analogs

Compounds with similar functional groups but different core structures might share certain properties with 5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. For example, other N-protected halogenated heterocycles may undergo similar reactions and potentially exhibit comparable biological activities .

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